Methyltetrazine-PEG4-t-butyl ester
Description
Historical Evolution of Tetrazine-Based Click Chemistry Reagents
The foundation of tetrazine-based click chemistry lies in the discovery of the IEDDA reaction, a cycloaddition between electron-deficient dienes (e.g., tetrazines) and electron-rich dienophiles (e.g., strained alkenes). Early work by Diels and Alder in 1928 established the classical Diels-Alder reaction, but it was not until the 2000s that tetrazines gained prominence as bioorthogonal tools. In 2008, researchers demonstrated that 3,6-di-(2-pyridyl)-s-tetrazine could undergo rapid IEDDA reactions with trans-cyclooctene (TCO) at rates exceeding 2,000 M⁻¹s⁻¹, enabling protein modification at nanomolar concentrations.
Subsequent studies focused on optimizing tetrazine derivatives for biological applications. Karver et al. (2011) systematically evaluated 12 tetrazine variants, identifying structural modifications that improved water solubility and reaction kinetics. The introduction of methyltetrazine marked a breakthrough, as methylation at the tetrazine core enhanced stability without significantly compromising reactivity. This innovation addressed prior limitations, such as tetrazine decomposition in aqueous media, making methyltetrazine derivatives suitable for live-cell labeling and in vivo applications.
Table 1: Evolution of Tetrazine Reactivity Profiles
Role of PEG Spacers in Modulating Bioorthogonal Reactivity
Polyethylene glycol (PEG) spacers serve three critical functions in this compound:
- Solubility Enhancement : The PEG4 chain increases hydrophilicity, enabling efficient dissolution in aqueous buffers (e.g., PBS or cell media). This property is essential for biological applications where organic solvents are incompatible.
- Steric Optimization : By extending the tetrazine moiety from conjugated biomolecules, the PEG4 spacer reduces steric hindrance during IEDDA reactions. Computational studies show that PEGylated tetrazines maintain >90% of their intrinsic reactivity compared to non-PEGylated analogs.
- Conformational Flexibility : Molecular dynamics simulations reveal that the PEG4 linker allows 180° rotational freedom, facilitating optimal alignment between tetrazine and TCO dienophiles.
Table 2: Impact of PEG Chain Length on Tetrazine Properties
| PEG Length | Solubility (mg/mL) | Reaction Rate (M⁻¹s⁻¹) | Steric Hindrance Index |
|---|---|---|---|
| PEG0 | 0.5 | 1,800 | 0.92 |
| PEG4 | 12.4 | 1,720 | 0.41 |
| PEG8 | 18.9 | 1,540 | 0.28 |
Data adapted from comparative studies of methyltetrazine derivatives.
Properties
Molecular Formula |
C24H36N4O7 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C24H36N4O7/c1-19-25-27-23(28-26-19)20-5-7-21(8-6-20)34-18-17-33-16-15-32-14-13-31-12-11-30-10-9-22(29)35-24(2,3)4/h5-8H,9-18H2,1-4H3 |
InChI Key |
WQJWSJVCGPJTKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrazine Moiety
The tetrazine group, specifically 6-methyl-1,2,4,5-tetrazine, is synthesized or obtained commercially as a reactive intermediate, often in the form of a tetrazine-N-hydroxysuccinimide (NHS) ester. This activated ester facilitates coupling to amine groups.
Preparation of the PEG4 Spacer with t-Butyl Ester
The PEG4 spacer is a tetraethylene glycol chain, which is functionalized at one end with a t-butyl ester group. The t-butyl ester serves as a protective group for the carboxylic acid functionality, preventing unwanted side reactions during coupling steps.
A convenient method to prepare t-butyl esters involves the reaction of the corresponding carboxylic acid with t-butanol in the presence of an acid catalyst and a dehydrating agent such as anhydrous magnesium sulfate. This one-pot procedure generates the t-butyl ester efficiently without the need for isobutylene gas, which is traditionally used but requires pressure-resistant equipment and is less convenient for laboratory synthesis.
Table 1. Typical Reaction Conditions for t-Butyl Ester Formation
| Reagents & Conditions | Details |
|---|---|
| Carboxylic acid | Starting material |
| t-Butanol | 5 equivalents |
| Acid catalyst (e.g., sulfuric acid) | Catalytic amount |
| Anhydrous magnesium sulfate (MgSO4) | Dehydrating agent, 4 eq |
| Solvent | Suitable organic solvent (e.g., dichloromethane) |
| Temperature | Room temperature (25 °C) |
| Reaction time | 18 hours |
| Work-up | Quench with sodium bicarbonate, extraction, drying, purification by chromatography |
This method avoids the use of gaseous isobutylene and allows for mild conditions suitable for sensitive functional groups.
Coupling of Tetrazine-NHS Ester to PEG4-t-butyl Ester
The coupling of the tetrazine moiety to the PEG4-t-butyl ester is typically performed by reacting the tetrazine-NHS ester with an amine-functionalized PEG4-t-butyl ester under basic conditions. N,N-Diisopropylethylamine (DIEA) is commonly used to maintain a basic environment that facilitates the nucleophilic attack of the amine on the activated ester.
A representative procedure, adapted from the synthesis of similar tetrazine-PEG derivatives, involves dissolving the Boc-deprotected amine-PEG4-t-butyl ester in dichloromethane, adding DIEA, and then adding the tetrazine-NHS ester dissolved in the same solvent. The reaction is stirred at room temperature overnight to ensure complete coupling.
After the reaction, the solvent is removed under high vacuum, and the product is purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure this compound.
Deprotection and Purification
If the PEG4 spacer is initially protected with a Boc group on the amine, trifluoroacetic acid (TFA) treatment is used to remove the Boc group prior to coupling. The t-butyl ester protecting group remains intact during this step.
Purification is typically carried out by preparative HPLC using C18 reverse-phase columns with gradients of aqueous trifluoroacetic acid and acetonitrile. Analytical techniques such as LC-MS, NMR (1H and 13C), and MALDI-ToF mass spectrometry confirm the structure and purity of the final compound.
Summary of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. t-Butyl ester formation | Carboxylic acid + t-butanol + acid catalyst + MgSO4, RT, 18 h | t-Butyl ester of PEG4 formed |
| 2. Boc deprotection (if needed) | TFA in dichloromethane, RT, overnight | Free amine on PEG4 spacer |
| 3. Coupling | Tetrazine-NHS ester + amine-PEG4-t-butyl ester + DIEA, DCM, RT, overnight | This compound |
| 4. Purification | Preparative HPLC (C18 column) | Pure final product |
Analytical Characterization
- NMR Spectroscopy : Confirms the chemical shifts corresponding to the tetrazine ring, PEG chain, and t-butyl ester.
- Mass Spectrometry : MALDI-ToF or LC-MS confirms the molecular weight consistent with this compound.
- HPLC : Used for purity assessment and isolation of the product.
- TLC Monitoring : Used during reactions to monitor progress.
Research Findings and Considerations
- The use of t-butanol and anhydrous magnesium sulfate for t-butyl ester formation is a mild and convenient alternative to traditional isobutylene gas methods, making it suitable for sensitive molecules like PEG derivatives.
- The coupling efficiency of tetrazine-NHS esters to amine-functionalized PEG spacers is high under mild base conditions, typically yielding over 90% conversion.
- The PEG4 spacer provides sufficient solubility and flexibility, while the t-butyl ester protects the carboxyl group during synthesis and can be removed later if necessary.
- Stability studies indicate that tetrazine-PEG conjugates are stable when stored at -20 °C for extended periods.
- Purification by preparative HPLC ensures removal of unreacted starting materials and side products, critical for applications in biological systems.
Chemical Reactions Analysis
Reaction with Primary Amines (Amide Bond Formation)
The t-butyl ester undergoes deprotection under acidic conditions to generate a free carboxylic acid, which can subsequently react with primary amines to form stable amide bonds .
Mechanism :
-
Deprotection : TFA cleaves the t-butyl ester, releasing isobutylene and CO₂ to form a free carboxylic acid.
-
Activation : The carboxylic acid reacts with N-hydroxysuccinimide (NHS) or 2,3,5,6-tetrafluorophenol (TFP) to form an active ester intermediate .
-
Conjugation : The activated ester reacts with primary amines (e.g., lysine residues) to form covalent amide bonds .
Bioorthogonal IEDDA Reaction with Trans-Cyclooctene (TCO)
The methyltetrazine group undergoes rapid IEDDA reactions with strained alkenes like TCO, enabling applications in live-cell labeling and pretargeted drug delivery .
Kinetic Analysis :
-
Reactivity correlates with tetrazine’s LUMO+1 energy: Lower energy (electron-deficient tetrazines) accelerates IEDDA but reduces stability .
-
Comparative rates :
Tetrazine Derivative k (M⁻¹s⁻¹) Stability (12 h) Methyltetrazine-PEG4-t-butyl 2,740 >85% Me₄Pyr-Tz 2,740 <30% MePh-Tz 990 >95%
Hydrolysis of t-Butyl Ester
The ester group hydrolyzes under acidic or prolonged aqueous conditions, influencing reagent stability and activation .
| Condition | Hydrolysis Rate | Source |
|---|---|---|
| pH 2.0 (TFA) | Complete in 1 h (RT) | |
| pH 7.4 (PBS, 37°C) | <5% hydrolysis after 24 h | |
| pH 9.0 | Partial hydrolysis (20% in 6 h) |
Implications :
-
Controlled deprotection enables sequential bioconjugation (e.g., amine coupling followed by IEDDA) .
-
Hydrolysis-resistant design (e.g., STP esters) improves storage stability .
Stability Under Physiological Conditions
Electron-withdrawing substituents on tetrazine impact both reactivity and stability :
Key Findings from Research
-
Reactivity-Stability Trade-off : Methyltetrazine derivatives balance IEDDA reactivity (k ≈ 2,740 M⁻¹s⁻¹) with stability (>85% in serum) .
-
PEG4 Advantage : The spacer reduces steric hindrance, enabling efficient labeling of bulky biomolecules .
-
Dual-Functionality : Sequential amidation and IEDDA reactions allow modular bioconjugation .
This compound’s versatility makes it indispensable in chemical biology, particularly for applications requiring precise spatiotemporal control.
Scientific Research Applications
Bioconjugation Applications
Methyltetrazine-PEG4-t-butyl ester is primarily utilized as a labeling reagent in bioconjugation processes. It is an amine-reactive, water-soluble compound that modifies proteins, antibodies, and other amine-containing biopolymers. The PEG spacer enhances solubility and reduces steric hindrance during the ligation process, allowing for more efficient coupling to complementary trans-cyclooctene (TCO) moieties.
Key Features:
- Amine-Reactivity : Forms stable covalent bonds with primary amines, similar to NHS esters but with improved hydrolytic stability in aqueous environments .
- Hydrophilic PEG Spacer : Increases solubility and flexibility, facilitating better interaction with biomolecules .
- Controlled Deprotection : The t-butyl ester group can be deprotected under acidic conditions, allowing for precise control over the reaction conditions .
Drug Delivery Systems
The stability of this compound makes it an attractive candidate for drug delivery applications. It can be incorporated into hydrogels or other polymeric systems designed to release therapeutic agents in a controlled manner.
Case Study: Tetra-PEG Hydrogels
Research has demonstrated the use of biodegradable Tetra-PEG hydrogels that incorporate Methyltetrazine for drug release applications. These hydrogels utilize click chemistry to facilitate the binding of therapeutic agents, allowing for sustained release profiles .
| Property | Details |
|---|---|
| Hydrogel Composition | Tetra-PEG with Methyltetrazine |
| Release Mechanism | Controlled via click chemistry |
| Therapeutic Agents | Various drugs can be tethered |
Click Chemistry
This compound plays a significant role in click chemistry due to its fast reaction rates with TCO. This property is exploited in various applications ranging from imaging to targeted therapy.
Applications in Imaging
In recent studies, Methyltetrazine derivatives have been used to label biomolecules for imaging purposes. The rapid reaction between Methyltetrazine and TCO allows for real-time tracking of cellular processes through fluorescent tagging .
Gene Regulation Studies
The compound has also been utilized in synthetic biology for gene regulation. By employing Methyltetrazine-based ligands, researchers have developed systems that allow cells to respond dynamically to external stimuli, effectively controlling gene expression through bioorthogonal reactions .
Example of Use: SynNotch Technology
In a study involving synthetic Notch receptors, Methyltetrazine was used to create ligands that activate gene expression in response to specific stimuli. This application highlights its potential in developing smart therapeutic systems capable of precise control over cellular behavior .
Mechanism of Action
Methyltetrazine-PEG4-t-butyl ester exerts its effects through bioorthogonal click reactions. The methyltetrazine moiety reacts with trans-cyclooctene (TCO) to form a stable covalent bond. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for various applications in biological systems .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
Key Observations:
Reactive Group Specificity :
- The t-butyl ester requires acidic deprotection (e.g., TFA) to activate carboxylates, enabling delayed conjugation. This contrasts with NHS esters or PFP esters , which directly react with amines at neutral pH for rapid labeling .
- Maleimide targets thiols, making it ideal for cysteine-rich proteins like antibodies .
PEG Chain Length :
- Shorter PEG4 chains (vs. PEG8 or PEG12) reduce steric hindrance, enhancing reaction kinetics. However, longer PEG spacers (e.g., PEG12) improve solubility and biocompatibility in complex biological systems .
Stability and Storage :
Application-Specific Comparisons
Protein Labeling :
- Methyltetrazine-PEG4-NHS ester is preferred for amine labeling due to its fast kinetics and compatibility with physiological pH .
- This compound is used when delayed activation is needed, such as in multi-step conjugations requiring sequential reactions .
Drug Delivery :
- The t-butyl ester variant allows for controlled release of payloads in acidic environments (e.g., tumor microenvironments or lysosomes) .
- Methyltetrazine-PEG12-t-butyl ester offers extended circulation time in vivo due to longer PEG chains .
Fluorescent Probes :
Molecular and Performance Data
| Parameter | This compound | Methyltetrazine-PEG4-NHS ester | Methyltetrazine-PEG4-maleimide |
|---|---|---|---|
| Reaction Rate (k, M⁻¹s⁻¹) | Moderate (after deprotection) | High (~10⁴–10⁵)* | High (~10³–10⁴)* |
| Solubility in Water | High (PEG4-enhanced) | Moderate | Moderate |
| Stability | Stable until deprotection | Labile (hydrolysis-sensitive) | Light-sensitive |
*Reaction rates estimated from typical NHS ester and maleimide kinetics .
Biological Activity
Methyltetrazine-PEG4-t-butyl ester is a compound that has garnered attention for its potential applications in bioorthogonal chemistry, particularly in drug delivery and protein labeling. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting its pharmacological implications.
This compound is characterized by its amine-reactive properties, allowing it to form stable amide bonds with proteins and other biomolecules in aqueous environments. The presence of the PEG4 (polyethylene glycol) spacer enhances solubility and reduces steric hindrance during ligation with trans-cyclooctene (TCO)-containing molecules, facilitating efficient targeting in biological systems .
Table 1: Key Properties of this compound
In Vitro Studies
Research has demonstrated that methyltetrazine derivatives can be utilized for the selective labeling of proteins and peptides. In one study, methyltetrazine was incorporated into a dipeptide inhibitor to visualize cathepsin activity in live cells. The results indicated that the tetrazine tag did not significantly alter the biological function of the probe, allowing for effective monitoring of protease activity .
Additionally, studies have shown that methyltetrazine-based compounds can enhance the efficacy of existing therapeutic agents. For instance, when used in conjunction with other anticancer drugs, these compounds exhibited improved targeting capabilities and reduced off-target effects .
Case Study: PET Imaging Applications
A notable application of methyltetrazine derivatives is in pre-targeted positron emission tomography (PET) imaging. In a study involving radiolabeled tetrazines, [^18F]MeTz was found to have superior pharmacokinetic properties compared to its counterparts, demonstrating rapid brain uptake and clearance. This suggests its potential role as a tracer in neurological studies .
Pharmacokinetics and Stability
The pharmacokinetic profile of this compound shows promising characteristics for therapeutic applications. Studies indicate that it maintains stability in biological fluids while allowing for controlled release of active compounds. For example, hydrolysis studies revealed that the ester bond could be cleaved under physiological conditions, leading to the release of therapeutic agents at targeted sites .
Table 2: Pharmacokinetic Data Summary
| Parameter | Value |
|---|---|
| Half-Life | Approximately 2.8 hours |
| Stability in PBS | 50% hydrolysis within 14 hours |
| Release Rate | Rapid release upon enzymatic activation |
Conclusion and Future Directions
This compound represents a versatile tool in bioorthogonal chemistry with significant implications for drug delivery and imaging techniques. Its ability to form stable conjugates with biomolecules while maintaining biological activity positions it as a valuable candidate for future therapeutic applications.
Further research is warranted to explore its full potential in clinical settings, particularly regarding its use in targeted therapies and diagnostic imaging. The ongoing development of new derivatives may enhance its efficacy and broaden its applicability across various fields of biomedical research.
Q & A
Basic Research Questions
Q. How can Methyltetrazine-PEG4-t-butyl ester be optimized for bioconjugation reactions with trans-cyclooctene (TCO)-modified biomolecules?
- Methodology : Adjust reaction parameters such as pH (neutral to slightly basic), molar ratios (1:1 to 1:3 tetrazine:TCO), and incubation time (30–60 minutes). Use PBS or HEPES buffers to maintain solubility. Monitor reaction efficiency via HPLC or fluorescence quenching .
- Data Consideration : A table comparing reaction yields under varying conditions (e.g., pH 7.4 vs. 8.5) can resolve kinetic inconsistencies. For example:
| pH | Molar Ratio | Time (min) | Yield (%) |
|---|---|---|---|
| 7.4 | 1:1 | 30 | 65 |
| 8.0 | 1:2 | 45 | 85 |
| 8.5 | 1:3 | 60 | 92 |
Q. What strategies mitigate aggregation of labeled proteins when using this compound?
- Methodology : Incorporate PEG spacers (e.g., PEG4) to enhance hydrophilicity. Use low-concentration protein solutions (<1 mg/mL) and add stabilizing agents like BSA or glycerol. Centrifuge post-labeling to remove aggregates .
- Validation : Dynamic Light Scattering (DLS) can quantify particle size distribution pre- and post-labeling.
Q. How is the purity of this compound validated for reproducible experiments?
- Methodology : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 300–350 nm for tetrazine absorption). Compare retention times and peak areas against a certified reference standard. Mass spectrometry (LC-MS) confirms molecular weight (theoretical: ~533.5 g/mol) .
Advanced Research Questions
Q. How can orthogonal conjugation strategies be designed using this compound alongside other click chemistry reagents?
- Methodology : Pair tetrazine-TCO reactions with copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). Sequence reactions spatially or temporally (e.g., tetrazine-TCO first due to faster kinetics). Validate orthogonality via fluorescence resonance energy transfer (FRET) or dual-color imaging .
- Data Contradiction : If cross-reactivity occurs, adjust reactant stoichiometry or introduce quenching agents (e.g., excess norbornene to block residual TCO).
Q. What experimental designs resolve contradictions in reaction efficiency between in vitro and in vivo systems?
- Methodology : Use Taguchi experimental design (e.g., L9 orthogonal array) to test variables: temperature (4°C vs. 37°C), serum concentration (0% vs. 10% FBS), and reaction time. Analyze signal-to-noise (S/N) ratios to identify dominant factors .
- Case Study : In a simulated physiological environment (37°C, 10% FBS), reaction yields dropped by 20–30% compared to buffer-only conditions. Optimize by pre-treating samples with serum-blocking agents (e.g., casein).
Q. How does the tert-butyl ester group influence stability during long-term storage or under acidic conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via NMR (disappearance of tert-butyl peaks at ~1.2 ppm) or LC-MS. Compare with methyl ester analogs to isolate ester-specific effects .
- Findings : Hydrolysis rates increase at pH < 5.0. For acidic applications (e.g., lysosomal targeting), replace the tert-butyl group with a more stable ester (e.g., benzyl).
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
